molecular formula C9H22OSi2 B14540116 1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane CAS No. 62336-34-9

1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane

Cat. No.: B14540116
CAS No.: 62336-34-9
M. Wt: 202.44 g/mol
InChI Key: WNWDXYSVVBQVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane is a silicon-containing organic compound It is known for its unique structure, which includes a silolane ring and a trimethylsilyl group

Preparation Methods

The synthesis of 1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane typically involves the reaction of a silolane derivative with a trimethylsilyl reagent. One common method is the reaction of 1,1-dimethylsilolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. Common conditions for these reactions include the use of catalysts and controlled temperatures.

    Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl group can be hydrolyzed to form silanol derivatives.

Scientific Research Applications

1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its reactivity makes it valuable for creating complex molecular structures.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their interactions and functions.

    Medicine: Research is ongoing into the potential use of silicon-containing compounds in drug delivery systems and as therapeutic agents.

    Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings, due to its ability to enhance material properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The silolane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds and structures. These interactions are facilitated by the compound’s ability to stabilize reactive intermediates and transition states.

Comparison with Similar Compounds

1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane can be compared with other silicon-containing compounds, such as:

    Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.

    Tetramethylsilane: Commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

    Hexamethyldisiloxane: Used as a solvent and reagent in organic synthesis.

    Trimethylsilyl trifluoromethanesulfonate: Used as a strong silylating agent in organic synthesis.

The uniqueness of this compound lies in its combination of a silolane ring and a trimethylsilyl group, which imparts distinct reactivity and stability compared to other silicon-containing compounds.

Properties

CAS No.

62336-34-9

Molecular Formula

C9H22OSi2

Molecular Weight

202.44 g/mol

IUPAC Name

(1,1-dimethylsilolan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H22OSi2/c1-11(2,3)10-9-7-6-8-12(9,4)5/h9H,6-8H2,1-5H3

InChI Key

WNWDXYSVVBQVDQ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCC1O[Si](C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.